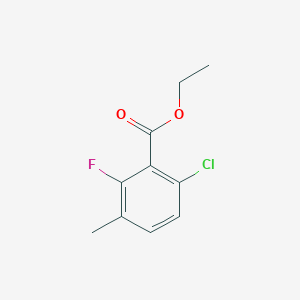

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

Descripción general

Descripción

Ethyl 6-chloro-2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used as a food preservative .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as ethoxylation of methyl and ethyl esters of unsaturated fatty acids . The process typically employs different types of catalysts, including calcium-based and aluminum-magnesium-based catalysts . The compositions of the synthesized oxyethylates are usually analyzed using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods allow for the optimization of molecular crystal structures and provide a detailed understanding of the compound’s structure .Aplicaciones Científicas De Investigación

Application in Pharmaceutical and Chemical Industries

- Summary of the Application: This compound has been synthesized and studied for its potential applications in the pharmaceutical and chemical industries. It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic nucleus that is found in a variety of bioactive molecules .

- Methods of Application or Experimental Procedures: The compound was synthesized and its structure was characterized using spectroscopic techniques. Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

- Results or Outcomes: The results were consistent with X-ray diffraction data. Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound were performed using computational methods. Infrared vibrational analysis of the target compound was also conducted .

Application in Agrochemical and Pharmaceutical Industries

- Summary of the Application: Trifluoromethylpyridines, which could potentially be synthesized from compounds similar to “Ethyl 6-chloro-2-fluoro-3-methylbenzoate”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .

- Methods of Application or Experimental Procedures: The synthesis of trifluoromethylpyridines involves various chemical reactions and the use of different reagents . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Application in Synthesis of Methyl Ketones

- Summary of the Application: Ethyl acetoacetate, a compound similar to “Ethyl 6-chloro-2-fluoro-3-methylbenzoate”, is a useful reagent for the synthesis of methyl ketones . This synthesis is called “acetoacetic ester synthesis of ketones” .

- Methods of Application or Experimental Procedures: The synthesis involves the conversion of acetoacetic ester into its salt, known as sodioacetoacetic ester, in the presence of a strong base such as sodium ethoxide in absolute alcohol . The carbanion thus produced is nucleophilic and attacks alkyl halide to form an alkylacetoacetic ester .

- Results or Outcomes: These mono- or dialkylacetoacetic esters yield the corresponding acids on hydrolysis by dilute aqueous alkali (or by acid). These acids undergo decarboxylation to form ketones .

Application in Fluorination Reactions

- Summary of the Application: Compounds similar to “Ethyl 6-chloro-2-fluoro-3-methylbenzoate” could potentially be used in fluorination reactions. Fluorination is a key process in the synthesis of many pharmaceuticals and agrochemicals .

- Methods of Application or Experimental Procedures: The fluorination process involves the use of fluorinating reagents. These reagents are highly reactive and can introduce a fluorine atom or a fluorine-containing group into an organic compound .

- Results or Outcomes: The fluorination process can lead to the formation of fluorinated organic compounds, which have unique properties and are widely used in various industries .

Application in Synthesis of Dicarboxylic Acids

- Summary of the Application: Ethyl acetoacetate, a compound similar to “Ethyl 6-chloro-2-fluoro-3-methylbenzoate”, can be used for the synthesis of dicarboxylic acids .

- Methods of Application or Experimental Procedures: The synthesis involves treating the sodium salt of the acetoacetic ester with ethyl bromoacetate. The product is then subjected to acid hydrolysis with concentrated KOH .

- Results or Outcomes: The process results in the formation of dicarboxylic acids, such as succinic acid .

Safety And Hazards

Direcciones Futuras

The future directions for the study of Ethyl 6-chloro-2-fluoro-3-methylbenzoate could involve further exploration of its synthesis methods, molecular structure, and potential applications. For instance, the synthesis of similar compounds has been explored in recent years due to their diverse biological activities and pharmacological properties .

Propiedades

IUPAC Name |

ethyl 6-chloro-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPDQWYLGJXNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277549 | |

| Record name | Ethyl 6-chloro-2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-2-fluoro-3-methylbenzoate | |

CAS RN |

773135-51-6 | |

| Record name | Ethyl 6-chloro-2-fluoro-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-2-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)

![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)

![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)

![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)

![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)